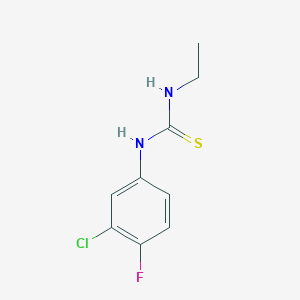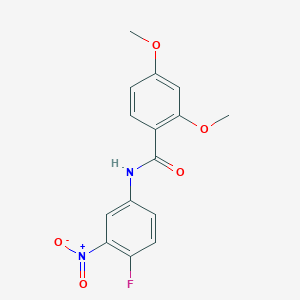
6,7-dimethoxy-2-(1-naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-dimethoxy-2-(1-naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline is a compound that has been studied for its potential use in scientific research. This compound is also known as ANME-2, and it has been found to have a range of biochemical and physiological effects. In Additionally, we will list as many future directions as possible.
作用机制
The mechanism of action of ANME-2 is not fully understood. However, it has been suggested that ANME-2 may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. Specifically, ANME-2 has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), both of which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
ANME-2 has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ANME-2 has been found to have antioxidant properties. It has also been found to have neuroprotective properties and has been studied for its potential use in treating neurodegenerative diseases such as Parkinson's disease.
实验室实验的优点和局限性
ANME-2 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a range of conditions. Additionally, ANME-2 has been found to have low toxicity, making it safer to use in lab experiments. However, ANME-2 has some limitations. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, ANME-2 is not widely available, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research on ANME-2. One area of interest is its potential as an anti-cancer agent. Further studies are needed to determine the effectiveness of ANME-2 in vivo and to determine the optimal dosing regimen. Additionally, more research is needed to understand the mechanism of action of ANME-2 and to identify other potential targets for this compound. Finally, studies are needed to determine the potential use of ANME-2 in treating other diseases, such as neurodegenerative diseases, and to determine the optimal dosing regimen for these applications.
合成方法
ANME-2 can be synthesized by using a Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde and an amine to form a tetrahydroisoquinoline ring system. In the case of ANME-2, 1-naphthylmethylamine is used as the amine and 3,4-dimethoxybenzaldehyde is used as the aldehyde. The reaction is carried out in the presence of an acid catalyst and yields ANME-2 as the final product.
科学研究应用
ANME-2 has been studied for its potential use in scientific research. One area of interest is its potential as an anti-cancer agent. Studies have shown that ANME-2 can inhibit the growth of cancer cells in vitro. Additionally, ANME-2 has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
属性
IUPAC Name |
6,7-dimethoxy-2-(naphthalen-1-ylmethyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2/c1-24-21-12-17-10-11-23(15-19(17)13-22(21)25-2)14-18-8-5-7-16-6-3-4-9-20(16)18/h3-9,12-13H,10-11,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCSRHLFAPAGES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[2-(2,4-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5820123.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)

![4-[2-(3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5820142.png)
![N-(4-fluorophenyl)-N'-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5820159.png)
![2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)



![2-(2-bromophenoxy)-N'-[(5-methyl-2-furyl)methylene]propanohydrazide](/img/structure/B5820200.png)
![4-[(2-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5820204.png)